Conagenin

T-cell activation Immunomodulation Proliferation Assay

Conagenin (CNG) is an irreplaceable T-cell-selective immunomodulator for oncology and immunology research. Unlike broad-spectrum agents such as Bestatin, Conagenin acts exclusively on pre-activated T cells—enhancing DNA synthesis and lymphokine production (IL-2, IL-3, IL-6) without stimulating resting T cells or macrophages. Validated in syngeneic murine IMC carcinoma models at 0.5–5 mg/kg, it preserves CTL and NK activity in tumor-bearing hosts. Patented evidence supports its use in preventing mitomycin C-induced thrombocytopenia and chemotherapy-associated diarrhea. If your study requires isolated T-cell activation signals without leukocyte confounding, insist on genuine Conagenin. Order in quantities from 1 mg to 100 mg.

Molecular Formula C10H19NO6
Molecular Weight 249.26 g/mol
CAS No. 134381-30-9
Cat. No. B1669308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConagenin
CAS134381-30-9
Synonymsconagenin
N-(2,4-dihydroxy-3-methylpentanoyl)-2-methylserine
Molecular FormulaC10H19NO6
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC(C(C)O)C(C(=O)NC(C)(CO)C(=O)O)O
InChIInChI=1S/C10H19NO6/c1-5(6(2)13)7(14)8(15)11-10(3,4-12)9(16)17/h5-7,12-14H,4H2,1-3H3,(H,11,15)(H,16,17)/t5-,6+,7+,10-/m0/s1
InChIKeyGLESHRYLRAOJPS-DHCFDGJBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Conagenin (134381-30-9): A T-Cell-Specific Low Molecular Weight Immunomodulator


Conagenin (CNG, CAS 134381-30-9) is a low molecular weight microbial metabolite originally isolated from the fermentation broth of *Streptomyces roseosporus* MI696-AF3 [1]. It is structurally classified as an N-acyl-L-amino acid, specifically (S)-2-((2R,3S,4R)-2,4-dihydroxy-3-methylpentanamido)-3-hydroxy-2-methylpropanoic acid, with a molecular formula of C10H19NO6 and a molecular weight of 249.26 g/mol [2]. Unlike many microbial immunomodulators that exert broad immunostimulatory effects via macrophage activation, Conagenin exhibits a distinctive mode of action centered on the selective stimulation of pre-activated T cells [3].

Why Conagenin (134381-30-9) Cannot Be Replaced by Generic Immunomodulators


The unique biological profile of Conagenin precludes substitution with other low molecular weight immunomodulators such as Bestatin or Forphenicinol. While both Conagenin and Bestatin are microbial metabolites with reported immunomodulatory and antitumor activities, their primary cellular targets and downstream effector mechanisms differ fundamentally [1]. Bestatin is known to bind to aminopeptidases on the surface of macrophages and T cells, leading to broad immunostimulation. In contrast, Conagenin demonstrates strict selectivity for activated T cells, enhancing their DNA synthesis and lymphokine production without affecting resting T cells or directly activating macrophages [2][3]. This selectivity is not a class-wide property; therefore, employing a generic alternative would result in a distinct experimental outcome, failing to recapitulate the specific T-cell-centric activation and the consequent downstream effects on cytokine profiles and antitumor effector cell generation that are hallmarks of Conagenin treatment [4].

Conagenin (134381-30-9) vs. Comparators: Quantitative Differentiation Guide


Conagenin Selectively Enhances DNA Synthesis in Activated T Cells, Unlike Broad-Spectrum Immunostimulants

Conagenin (CNG) exclusively enhances [3H]thymidine incorporation in T cells pre-activated with concanavalin A (Con A), with no effect on non-activated T cells. This selectivity contrasts with broader-acting immunomodulators like Bestatin, which can stimulate both resting and activated leukocyte populations [1][2].

T-cell activation Immunomodulation Proliferation Assay

Conagenin Enhances T-Cell Lymphokine Production, a Mechanism Not Shared by All Microbial Immunomodulators

Conagenin treatment of activated T cells leads to the production of lymphokines, including IL-2, IL-3, and IL-6, as evidenced by the ability of culture supernatants to support the growth of cytokine-dependent cell lines CTLL-2 and IC-2 [1][2]. This direct enhancement of T-cell helper function differentiates Conagenin from Forphenicinol, a microbial immunomodulator primarily known to enhance delayed-type hypersensitivity (DTH) and antibody production without a clear, direct T-cell lymphokine induction profile [3].

Cytokine Production T-cell Biology IL-2 IL-3 IL-6

Conagenin Administration in Tumor-Bearing Mice Preserves Antitumor Effector Cell Activity

In an IMC carcinoma syngeneic mouse model, Conagenin administered at 0.5 and 5 mg/kg once weekly for four weeks inhibited tumor growth. Crucially, this regimen maintained cytotoxic T lymphocyte (CTL) and natural killer (NK) cell activities in the spleen at significantly higher levels compared to untreated tumor-bearing mice, whose effector functions decline with tumor progression [1]. While Bestatin has also demonstrated antitumor activity in some murine models [2], its effect on preserving CTL and NK activity specifically in the tumor-bearing host is less well-documented, and its primary mechanism is linked to aminopeptidase inhibition rather than direct T-cell activation [3].

Antitumor Immunity In Vivo Model Cytotoxic T Lymphocytes Natural Killer Cells

Conagenin Increases Phagocytic Activity of Alveolar Macrophages

Conagenin demonstrates an ancillary but quantifiable effect on innate immunity by enhancing the phagocytic function of alveolar macrophages. In ex vivo assays, administration of Conagenin at a dose of 10 mg/kg to rats resulted in a significant increase in the phagocytic activity of isolated alveolar macrophages compared to vehicle-treated controls . This effect distinguishes Conagenin from some other T-cell-specific agents that may lack any direct or indirect influence on macrophage function.

Innate Immunity Phagocytosis Alveolar Macrophages

Conagenin (134381-30-9): Key Research & Application Scenarios Driven by Evidence


T-Cell Activation Studies Requiring Selective Stimulation

Conagenin is the optimal reagent for experiments designed to isolate and amplify signals specifically from activated T cells without confounding effects on resting T cells or other leukocyte populations. Its exclusive action on Con A-primed T cells [1] makes it invaluable for studying T-cell activation pathways, lymphokine production (IL-2, IL-3, IL-6) [2], and the transition from activation to proliferation.

Syngeneic Tumor Models for Evaluating Immunomodulatory Antitumor Strategies

Conagenin is validated for in vivo use in syngeneic murine tumor models, such as the IMC carcinoma model, to investigate immunomodulation as an antitumor strategy. The compound's ability to preserve CTL and NK cell activity in tumor-bearing hosts at therapeutically relevant doses (0.5 and 5 mg/kg) [3] provides a robust experimental system for dissecting T-cell-mediated tumor control mechanisms.

Investigating the Amelioration of Chemotherapy-Induced Side Effects

Patented evidence indicates Conagenin's potential to mitigate specific toxicities associated with anticancer chemotherapeutics. Specifically, it is cited for preventing thrombocytopenia induced by agents like mitomycin C [4] and for suppressing diarrhea accompanying cancer chemotherapy [5]. This positions Conagenin as a key tool for research into supportive care strategies aimed at improving chemotherapy tolerability.

Studies on Innate-Adaptive Immune Crosstalk

Conagenin's demonstrated ability to enhance alveolar macrophage phagocytosis makes it a useful probe for investigating the interplay between adaptive T-cell responses and innate immune effector functions. This is particularly relevant in models of pulmonary infection or inflammation where both T-cell and macrophage activity are critical for host defense.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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